molecular formula (C2H5O)4Si<br>C8H20O4Si B1682757 Tetraethoxysilane CAS No. 78-10-4

Tetraethoxysilane

Cat. No. B1682757
CAS RN: 78-10-4
M. Wt: 208.33 g/mol
InChI Key: ODNVPCSDFAQNNQ-UHFFFAOYSA-N
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Patent
US06747079B2

Procedure details

Si(O-n-C3H7)4; Si(O—isoC3H7)4; Si(OC2H4OCH3)4; CH3Si(OCH3)3; CH2═CHSi(OCH3)3; CH3Si(OC2H4OCH3)3; ClCH2Si(OC2H5)3; CH2═CHSi(OC2H4OCH3)3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Si:1]([O:14][CH2:15][CH2:16]C)([O:10][CH2:11][CH2:12]C)([O:6][CH2:7][CH2:8]C)[O:2][CH2:3][CH2:4]C.[Si](OC(C)C)(OC(C)C)(OC(C)C)OC(C)C.[Si](OCCOC)(OCCOC)(OCCOC)OCCOC.C[Si](OC)(OC)OC.C=C[Si](OC)(OC)OC.C[Si](OCCOC)(OCCOC)OCCOC.ClC[Si](OCC)(OCC)OCC.C=C[Si](OCCOC)(OCCOC)OCCOC>>[Si:1]([O:6][CH2:7][CH3:8])([O:10][CH2:11][CH3:12])([O:14][CH2:15][CH3:16])[O:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](OCCC)(OCCC)(OCCC)OCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](OC(C)C)(OC(C)C)(OC(C)C)OC(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](OCCOC)(OCCOC)(OCCOC)OCCOC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OC)(OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C[Si](OC)(OC)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](OCCOC)(OCCOC)OCCOC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC[Si](OCC)(OCC)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C[Si](OCCOC)(OCCOC)OCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
[Si](OCC)(OCC)(OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.